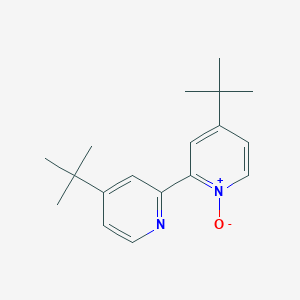
4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is an organic compound with the molecular formula C18H24N2O. It is a derivative of bipyridine, where two tert-butyl groups are attached to the 4 and 4’ positions of the bipyridine ring, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide can be synthesized through several methods. One common method involves the Hiyama-Denmark cross-coupling reaction. This reaction typically involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: It can be reduced to form different reduced species, which have applications in redox chemistry.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can catalyze various chemical reactions by facilitating electron transfer and stabilizing reactive intermediates. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is unique due to its tert-butyl groups and oxide functionality. Similar compounds include:
4,4’-Di-tert-butyl-2,2’-bipyridine: Lacks the oxide group but has similar steric properties due to the tert-butyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without tert-butyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3 |
InChI-Schlüssel |
JOIDREZCVLRASO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




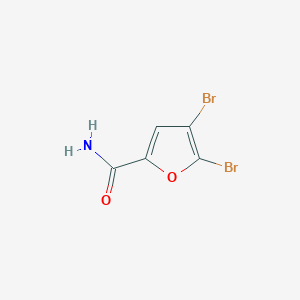

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
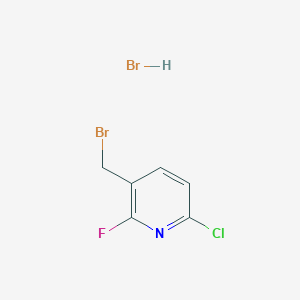
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
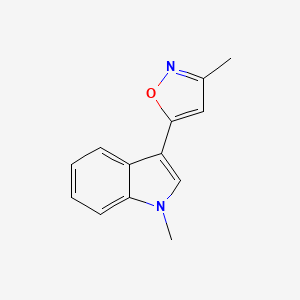
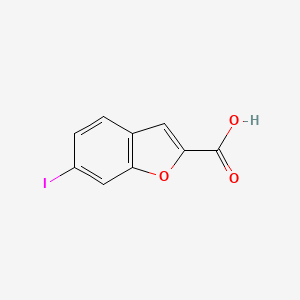

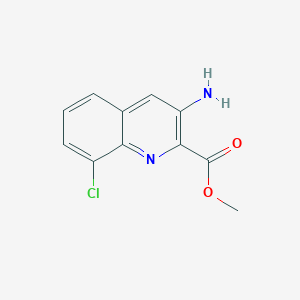
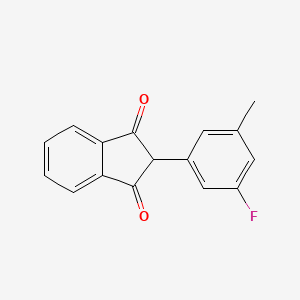

![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
